5-(2-Nitroethenyl)-2-(benzyloxy)phenol CAS 128944-40-1
5-(2-Nitroethenyl)-2-(benzyloxy)phenol CAS 128944-40-1
An In-depth Technical Guide to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a molecule of significant interest for researchers in drug discovery and development. We will delve into its chemical architecture, plausible synthetic routes, and explore its potential biological activities based on structure-activity relationships with analogous compounds. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and biomedical research.
Core Compound Identity and Properties
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a phenolic compound characterized by a benzyloxy protecting group and a reactive nitroethenyl moiety. The latter functional group is a well-established Michael acceptor, predisposing the molecule to covalent interactions with biological nucleophiles, a common mechanism for targeted therapeutic intervention.
| Property | Value | Source |
| CAS Number | 128944-40-1 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₄ | [1] |
| Molecular Weight | 271.27 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[O-])O | Inferred |
| InChI Key | Inferred from structure | |
| Appearance | Expected to be a crystalline solid | Inferred |
Strategic Synthesis Pathway
The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is most logically achieved through a multi-step process culminating in a Henry reaction. This classic carbon-carbon bond-forming reaction is ideal for creating the β-nitro alcohol intermediate, which readily dehydrates to the target nitroalkene.[3][4] The overall strategy involves protecting a catechol derivative, formylating the aromatic ring, and finally, condensing it with nitromethane.
Proposed Synthetic Workflow
The synthesis can be envisioned in three primary stages starting from 2-(benzyloxy)phenol, a commercially available starting material.[5][6]
Caption: Proposed synthetic workflow for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.
Protocol: Synthesis via Henry Reaction
This protocol outlines the final, critical step of the synthesis.
Objective: To synthesize 5-(2-Nitroethenyl)-2-(benzyloxy)phenol from 5-Formyl-2-(benzyloxy)phenol.
Materials:
-
5-Formyl-2-(benzyloxy)phenol
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Nitromethane (CH₃NO₂)
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Ammonium acetate (CH₃COONH₄)
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Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-Formyl-2-(benzyloxy)phenol in ethanol.
-
Reagent Addition: Add an excess of nitromethane (approx. 15-20 equivalents) to the solution. To this mixture, add a catalytic amount of a base, such as ammonium acetate (approx. 3 equivalents).[7] The use of a base is critical for deprotonating the nitroalkane to form the nucleophilic nitronate anion.[3][8]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 1-2 hours.[7] The heat facilitates both the initial condensation and the subsequent dehydration of the β-nitro alcohol intermediate to form the thermodynamically stable nitroethenyl product.[9][10]
-
Workup & Isolation:
-
Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator for 30 minutes to encourage precipitation.
-
Filter the resulting precipitate and wash with cold ethanol.
-
To purify, dissolve the crude solid in hot water and acidify with a few drops of concentrated HCl until precipitation is complete.
-
Filter the purified solid, wash with cold deionized water, and dry under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Postulated Biological Activity and Mechanism of Action
While direct experimental data for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is scarce, its structural similarity to 5-(2-nitroethenyl)salicylic acid (SANA) allows for well-grounded hypotheses regarding its biological potential. SANA has been identified as a potent modulator of metabolic pathways, particularly in the context of diet-induced obesity and inflammation.[11][12]
The key to this activity is the electrophilic nitroalkene moiety, which can undergo a Michael addition reaction with cellular thiols, such as cysteine residues in proteins or glutathione (GSH).[7] This covalent modification can alter protein function and trigger downstream signaling events.
Potential Therapeutic Applications
-
Anti-Inflammatory Agent: A primary mechanism of related compounds involves the inhibition of the NF-κB signaling pathway.[7] By covalently modifying key proteins in this pathway, the compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
-
Metabolic Disease Modifier: SANA has been shown to induce thermogenesis and promote weight loss by activating creatine metabolism, independent of the UCP1 protein.[12][13] It is plausible that 5-(2-Nitroethenyl)-2-(benzyloxy)phenol could engage similar targets, such as mitochondrial creatine kinases (CKMT1/2), to increase energy expenditure.[11]
Proposed Mechanism of Action: Covalent Modification
Caption: Proposed mechanism via Michael addition with biological nucleophiles.
In Vitro Experimental Workflow: NF-κB Inhibition Assay
To validate the hypothesized anti-inflammatory activity, a robust in vitro assay is required. The following protocol describes a method to assess the inhibition of Lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.
Caption: Experimental workflow for assessing NF-κB inhibition.
Protocol Details:
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using PMA, or use a murine macrophage line like RAW264.7. Seed cells onto glass coverslips in 24-well plates.
-
Compound Treatment: Prepare stock solutions of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in DMSO. Dilute to final concentrations in cell culture media and pre-treat the macrophages for 2 hours. Include a vehicle control (DMSO only).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with bovine serum albumin (BSA).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated, untreated cells, p65 staining will be concentrated in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of inhibition.
Conclusion and Future Directions
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a synthetic compound with considerable, albeit largely unexplored, therapeutic potential. Its synthesis is feasible through established organic chemistry reactions. Based on strong evidence from structurally related molecules, its biological activity is likely driven by the electrophilic nature of the nitroalkene group, positioning it as a candidate for covalent drug design. Future research should focus on confirming its synthesis, characterizing its physicochemical properties, and validating its hypothesized anti-inflammatory and metabolic effects through rigorous in vitro and in vivo studies.
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Organic Chemistry Portal. Henry Reaction. [Link]
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Al-Azzawi, A. M., & Sh-Meshab, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
- Escande, C., et al. (2020). Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
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Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
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ChemSrc. 4-O-Benzyl Dopamine CAS 94026-91-2. [Link]
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Lopez, G. V., et al. (2025). A nitroalkene derivative of salicylate alleviates diet-induced obesity by activating creatine metabolism and non-shivering thermogenesis. Nature Metabolism. [Link]
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Amerigo Scientific. 2-(Benzyloxy)phenol. [Link]
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National Institutes of Health (NIH). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
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The Brighter Side. (2025). Breakthrough new drug stops fat buildup and reverses obesity in clinical trial. [Link]
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Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. [Link]
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CAS Common Chemistry. Lithium hexafluorophosphate. [Link]
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PubMed. A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. [Link]
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